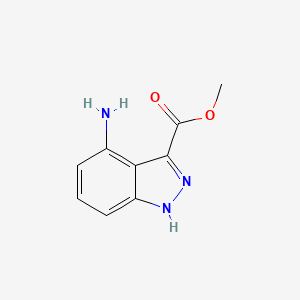

methyl 4-amino-1H-indazole-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)8-7-5(10)3-2-4-6(7)11-12-8/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHRBUYRORKISI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=CC=CC(=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1360946-93-5 | |

| Record name | methyl 4-amino-1H-indazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-amino-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 4-amino-1H-indazole-3-carboxylate, a key heterocyclic building block in medicinal chemistry. The indazole scaffold is a prevalent motif in numerous pharmacologically active compounds, and understanding the synthesis and properties of its derivatives is crucial for the development of novel therapeutics. This document outlines a plausible synthetic route, detailed experimental protocols, and expected analytical data for the title compound.

Synthesis Methodology

The synthesis of this compound can be achieved through a multi-step process. A logical and efficient synthetic strategy commences with the formation of a substituted indazole ring, followed by functional group manipulations to yield the desired product. A plausible and commonly employed route involves the initial synthesis of a nitro-substituted indazole precursor, which is subsequently esterified and then reduced to the target amino-indazole.

A general approach for synthesizing the indazole core involves the nitrosation of indole derivatives. Following the formation of the indazole-3-carboxylic acid, standard esterification procedures can be applied. The final step is the reduction of the nitro group to an amine, which can be accomplished using various established methods, such as catalytic hydrogenation.

Proposed Synthetic Pathway

The proposed synthetic pathway is a three-step process starting from 4-nitro-1H-indazole-3-carboxylic acid. This precursor can be synthesized via the nitrosation of the corresponding indole.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis of this compound. These protocols are based on established and reliable procedures for similar chemical transformations.[1]

Step 1: Synthesis of Methyl 4-nitro-1H-indazole-3-carboxylate

Materials:

-

4-Nitro-1H-indazole-3-carboxylic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Crushed Ice

-

Ethanol (for recrystallization)

Procedure:

-

To a stirred solution of 4-nitro-1H-indazole-3-carboxylic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid dropwise at a temperature below 10°C.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice.

-

Filter the resulting precipitate and wash with cold water.

-

Recrystallize the crude product from ethanol to afford pure methyl 4-nitro-1H-indazole-3-carboxylate as a yellow solid.

Step 2: Synthesis of this compound

Materials:

-

Methyl 4-nitro-1H-indazole-3-carboxylate

-

Palladium on Carbon (10% Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

In a flask suitable for hydrogenation, dissolve methyl 4-nitro-1H-indazole-3-carboxylate (1 equivalent) in methanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Evacuate the flask and backfill with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, purify the product by column chromatography on silica gel to obtain pure this compound.

Characterization Data

The structural confirmation and purity assessment of the synthesized this compound would be performed using standard analytical techniques. The following tables summarize the expected quantitative and spectroscopic data, which are predicted based on the analysis of structurally related indazole derivatives.[2][3]

Quantitative Data (Predicted)

| Parameter | Predicted Value |

| Molecular Formula | C₉H₉N₃O₂ |

| Molecular Weight | 191.19 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | Not available |

| Yield | >80% (for the reduction step) |

Spectroscopic Data (Predicted)

¹H NMR (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~13.0 | br s | 1H | NH (indazole) |

| ~7.5-7.7 | m | 1H | Ar-H |

| ~7.0-7.2 | m | 1H | Ar-H |

| ~6.5-6.7 | m | 1H | Ar-H |

| ~5.0 | br s | 2H | NH₂ |

| ~3.9 | s | 3H | OCH₃ |

¹³C NMR (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~163 | C=O (ester) |

| ~145 | C (Ar-NH₂) |

| ~140 | C (Ar) |

| ~135 | C (Ar) |

| ~125 | C (Ar) |

| ~115 | C (Ar) |

| ~110 | C (Ar) |

| ~105 | C (Ar) |

| ~52 | OCH₃ |

IR (KBr, cm⁻¹)

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3450-3300 | N-H stretching (amine and indazole) |

| ~1700 | C=O stretching (ester) |

| ~1620 | N-H bending |

| 1600-1450 | C=C stretching (aromatic) |

| ~1250 | C-O stretching (ester) |

Mass Spectrometry (ESI-MS)

| m/z | Assignment |

|---|---|

| 192.07 | [M+H]⁺ |

| 214.05 | [M+Na]⁺ |

Experimental and Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of this compound.

References

Spectral Analysis of Methyl 4-Amino-1H-indazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for methyl 4-amino-1H-indazole-3-carboxylate, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of direct spectral data in public literature, this guide presents extrapolated data based on the analysis of structurally similar indazole derivatives. The information herein is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.

Chemical Structure

Figure 1. The chemical structure of this compound.

Molecular Formula: C₉H₉N₃O₂ Molecular Weight: 191.19 g/mol IUPAC Name: this compound

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. This data is an educated estimation derived from the spectral characteristics of analogous compounds, including methyl 1H-indazole-3-carboxylate and various amino-substituted aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~12.5 | br s | 1H | N-H (indazole) |

| ~7.5 | d | 1H | Ar-H |

| ~7.1 | t | 1H | Ar-H |

| ~6.5 | d | 1H | Ar-H |

| ~5.5 | br s | 2H | NH₂ |

| 3.85 | s | 3H | OCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Type |

| ~165 | C=O |

| ~145 | C |

| ~140 | C |

| ~128 | C |

| ~125 | CH |

| ~115 | C |

| ~110 | CH |

| ~105 | CH |

| ~52 | OCH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretching (NH₂ and N-H) |

| 3050 - 3000 | Medium | C-H stretching (aromatic) |

| 2950 - 2850 | Medium | C-H stretching (aliphatic, OCH₃) |

| ~1700 | Strong | C=O stretching (ester) |

| 1620 - 1580 | Medium | N-H bending, C=C stretching (aromatic) |

| 1500 - 1400 | Medium | C=C stretching (aromatic) |

| 1300 - 1200 | Strong | C-O stretching (ester) |

| ~800 | Medium | C-H bending (aromatic, out-of-plane) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 191 | [M]⁺ (Molecular Ion) |

| 160 | [M - OCH₃]⁺ |

| 132 | [M - COOCH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used.

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for Spectroscopic Structure Elucidation.

The Aminoindazole Scaffold: A Technical Guide to its Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[1] Among its derivatives, aminoindazoles have garnered significant attention, forming the foundation of numerous therapeutic agents, particularly in oncology. This technical guide provides an in-depth exploration of the discovery and history of aminoindazole derivatives, detailing key synthetic milestones, structure-activity relationships, and their impact on modern drug discovery.

Discovery and History: From Obscure Heterocycle to Privileged Scaffold

The journey of the indazole ring system began in the late 19th century. In 1883, the eminent chemist Emil Fischer reported the first synthesis of an indazolone, an oxo-substituted derivative, by heating o-hydrazinobenzoic acid.[1] This seminal work laid the groundwork for the exploration of this new heterocyclic system.

While the parent indazole was synthesized shortly after, the specific exploration of aminoindazole derivatives and their biological potential began to take shape in the 20th century. Early synthetic efforts focused on establishing fundamental routes to these compounds. For instance, a method for the synthesis of 3-amino-1H-indazoles from ortho-fluorobenzonitrile and hydrazine hydrate was reported, highlighting an early pathway to this important isomer.[1]

The therapeutic potential of aminoindazoles started to be recognized with the discovery of their anti-inflammatory properties. Studies on compounds like 5-aminoindazole revealed significant inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[2] This early biological validation spurred further interest in the aminoindazole scaffold, leading to its investigation in a wide range of therapeutic areas. The latter half of the 20th century and the early 21st century saw an explosion of research into aminoindazole derivatives, particularly as potent inhibitors of protein kinases, cementing their status as a cornerstone of modern drug discovery.

Key Aminoindazole Derivatives and Their Biological Targets

Aminoindazole derivatives have been successfully developed as inhibitors of several key protein kinases and other enzymes implicated in cancer and other diseases. The amino group often plays a crucial role in forming key hydrogen bond interactions with the hinge region of kinase active sites.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant FGFR signaling is a known driver in various cancers. Several aminoindazole-based compounds have been developed as potent FGFR inhibitors.

Experimental Workflow: Development of an Aminoindazole-Based FGFR Inhibitor

Caption: A generalized workflow for the discovery and development of aminoindazole-based kinase inhibitors.

| Compound | Target(s) | IC50 (nM) | Reference |

| FGFR Inhibitor 1 | FGFR1 | 15.0 | [3] |

| FGFR Inhibitor 2 | FGFR1, FGFR2 | <4.1, 2.0 | [3] |

| Compound 7v | FGFR4, FGFR4V550L, FGFR4V550M | 0.5, 0.25, 1.6 | [4][5] |

| Compound 48c | FGFR4 | 2.9 | [6] |

Anaplastic Lymphoma Kinase (ALK) Inhibitors

ALK fusions are oncogenic drivers in non-small cell lung cancer (NSCLC) and other malignancies. Aminoindazole-based compounds have proven to be highly effective ALK inhibitors. A prominent example is Entrectinib , which also inhibits ROS1 and TRK kinases.[3][7][8][9]

| Compound | Target(s) | IC50 (nM) | Reference |

| Entrectinib | ALK | 12 | [3][10] |

| ROS1 | 7 | [10] |

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Mutations in EGFR are common in certain cancers, making it a key therapeutic target. Selective aminoindazole-based derivatives have been developed to target both wild-type and mutant forms of EGFR.[3]

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors

IDO1 is an enzyme involved in immune suppression within the tumor microenvironment. 6-Aminoindazole derivatives have been designed as IDO1 inhibitors, aiming to enhance the anti-tumor immune response.[11][12]

| Compound | Cell Line | IC50 (µM) | Reference |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) | HCT116 | 0.4 | [11][12] |

| Compound 39 | MDA-MB-231 | 1.7 | [11] |

| A549 | 2.8 | [11] | |

| SNU-638 | 1.8 | [11] |

Signaling Pathways Targeted by Aminoindazole Derivatives

Aminoindazole-based kinase inhibitors typically function by competing with ATP for binding to the kinase active site, thereby blocking downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

FGFR Signaling Pathway

Caption: Inhibition of the FGFR signaling cascade by an aminoindazole derivative.

ALK Signaling Pathway

Caption: Entrectinib blocks downstream signaling initiated by ALK fusion proteins.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key aminoindazole precursors and representative derivatives, as well as protocols for evaluating their biological activity.

Synthesis of Aminoindazole Derivatives

This protocol describes a rapid and high-yield synthesis of a key intermediate for further derivatization.

-

Materials:

-

5-bromo-2-fluorobenzonitrile

-

Hydrazine hydrate (80%)

-

Ethanol

-

-

Procedure:

-

To a solution of 5-bromo-2-fluorobenzonitrile in ethanol, add hydrazine hydrate (80%).

-

Reflux the reaction mixture for 20 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford 5-bromo-1H-indazol-3-amine.

-

This multi-step synthesis illustrates the preparation of a potent anticancer agent.

-

Step 1: Methylation of 6-nitro-1,3-dimethyl-1H-indazole

-

To a solution of 6-nitro-1H-indazole in DMF, add potassium carbonate and iodomethane.

-

Stir the mixture at 60°C for 4 hours.

-

After cooling, pour the reaction mixture into water and extract with ethyl acetate.

-

Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to separate the N1 and N2 methylated isomers.

-

-

Step 2: Reduction of the Nitro Group

-

Dissolve the N1-methylated product in methanol and add 10% Pd/C catalyst.

-

Stir the mixture under a hydrogen atmosphere (1 atm) for 4 hours at room temperature.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 1,3-dimethyl-1H-indazol-6-amine.

-

-

Step 3: Reductive Amination

-

To a solution of 1,3-dimethyl-1H-indazol-6-amine in methanol, add 4-fluorobenzaldehyde and a catalytic amount of acetic acid.

-

Add sodium cyanoborohydride in portions and stir the mixture at 40°C for 4 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine.

-

This protocol outlines the final coupling step in the synthesis of the multi-kinase inhibitor Entrectinib.

-

Materials:

-

Carboxylic acid fragment 258 (as per reference[7])

-

5-(3,5-difluorobenzyl)-1H-indazol-3-amine (259)

-

Oxalyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

-

Procedure:

-

Convert the carboxylic acid fragment 258 to its corresponding acyl chloride by reacting with oxalyl chloride in DCM.

-

In a separate flask, dissolve 5-(3,5-difluorobenzyl)-1H-indazol-3-amine (259) and pyridine in DCM and cool to -30 to -40°C.

-

Slowly add the freshly prepared acyl chloride solution to the cooled amine solution.

-

Allow the reaction to proceed at low temperature, monitoring by TLC.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product by trituration from a suitable solvent mixture to obtain Entrectinib.

-

Biological Assays

This assay determines the IC50 value of a compound against a specific protein kinase.

-

Principle: The assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity. A luminescent signal is generated from the ADP.

-

Materials:

-

Recombinant kinase enzyme

-

Kinase-specific substrate peptide

-

ATP

-

Test compound (e.g., aminoindazole derivative)

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96- or 384-well plates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In the wells of a microplate, add the kinase and the test compound at various concentrations. Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate at 30°C for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

This assay measures the effect of a compound on the proliferation of cancer cell lines.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well plates

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and plot against the compound concentration to determine the IC50 value.

-

Conclusion and Future Perspectives

Aminoindazole derivatives have firmly established their place as a "privileged scaffold" in drug discovery, leading to the development of life-saving therapies, particularly in oncology. The journey from their initial synthesis to their current clinical success is a testament to the power of medicinal chemistry in translating fundamental chemical knowledge into tangible therapeutic benefits.

Future research in this area will likely focus on several key aspects:

-

Enhanced Selectivity: Designing new derivatives with improved selectivity for specific kinase isoforms or mutant forms to minimize off-target effects and toxicity.

-

Overcoming Resistance: Developing next-generation aminoindazole inhibitors that can overcome acquired resistance mechanisms to current therapies.

-

Novel Targets: Exploring the potential of the aminoindazole scaffold to inhibit other classes of enzymes and receptors beyond kinases.

-

Advanced Synthesis: Developing more efficient and environmentally friendly synthetic methodologies for the large-scale production of these important compounds.

The continued exploration of the chemical space around the aminoindazole core, coupled with a deeper understanding of the biology of their targets, promises to yield even more innovative and effective medicines in the years to come.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimization of Aminoindazole derivatives as highly selective covalent inhibitors for wild-type and mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. How to synthesize Entrectinib_Chemicalbook [chemicalbook.com]

- 8. Entrectinib synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

Biological Screening of Novel Aminoindazole-3-Carboxylate Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Among its derivatives, aminoindazole-3-carboxylate esters are emerging as a promising class of molecules with potential therapeutic applications, particularly in oncology and infectious diseases. This technical guide provides an in-depth overview of the biological screening of these novel esters. It outlines detailed experimental protocols for primary in vitro assays, presents a framework for organizing quantitative biological data, and visualizes key experimental workflows and a relevant signaling pathway to aid in the rational design and development of new therapeutic agents based on this scaffold.

Introduction to Aminoindazole-3-Carboxylate Esters

Aminoindazole-3-carboxylate esters are a class of heterocyclic organic compounds characterized by a core aminoindazole ring system with a carboxylate ester group at the 3-position. This scaffold is of significant interest in drug discovery due to its structural similarity to the hinge-binding motifs of many protein kinases. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] Consequently, the aminoindazole core has been extensively explored for the development of kinase inhibitors. The ester functionality at the 3-position offers a versatile point for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will focus on the primary biological screening assays used to characterize the anticancer and antimicrobial potential of these novel esters.

Anticancer Screening Cascade

A common primary screening approach for novel compounds in oncology is to assess their cytotoxicity against a panel of cancer cell lines. This provides initial data on the compound's potency and spectrum of activity. A widely used method for this is the MTT assay.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3] In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of living cells.

Materials:

-

Test Aminoindazole-3-Carboxylate Esters

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, HepG2 for liver cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

-

MTT reagent: 5 mg/mL in sterile Phosphate Buffered Saline (PBS), protected from light.[3]

-

Solubilization solution: Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl.[3]

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at 570 nm)

Procedure:

-

Cell Seeding: Harvest logarithmically growing cells and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]

-

Compound Treatment: Prepare a stock solution of the test compounds in DMSO. Perform serial dilutions in complete medium to achieve a range of final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.

-

MTT Addition: Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 3-4 hours at 37°C.[3]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[3]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: In Vitro Cytotoxicity

Quantitative data from cytotoxicity assays should be summarized to determine the IC₅₀ values. Presenting the results in a tabular format allows for a clear comparison of the potency and selectivity of the compounds across different cell lines.

Table 1: In Vitro Cytotoxicity of Aminoindazole-3-Carboxamide Derivatives (IC₅₀ in µM)

| Compound ID | HCT-116 (Colon) | MCF-7 (Breast) | WI-38 (Normal Lung Fibroblast) |

|---|---|---|---|

| 8g | 0.024 | 0.028 | >150 |

| 8h | 0.023 | 0.025 | >150 |

| Erlotinib | Not Reported | Not Reported | Not Reported |

Note: The data presented is for 5-ethylsulfonyl-indazole-3-carboxamide derivatives, which are structurally related to the target esters. This data is provided as an illustrative example.[1]

Kinase Inhibition Screening

Given the structural features of the indazole scaffold, a key hypothesis for the anticancer activity of these compounds is the inhibition of protein kinases involved in tumor growth and angiogenesis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF.[4] Its inhibition is a clinically validated strategy for cancer treatment.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of the VEGFR-2 kinase domain. Luminescence-based assays, which measure ATP consumption, are a common high-throughput screening method.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer

-

Test Aminoindazole-3-Carboxylate Esters

-

Luminescence-based kinase assay kit (e.g., Kinase-Glo® MAX)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare a 1x kinase assay buffer and dilute the VEGFR-2 enzyme and substrate to the desired concentrations in this buffer.

-

Master Mixture Preparation: Prepare a master mixture containing the kinase assay buffer, ATP, and the kinase substrate.

-

Compound Addition: Add 2.5 µL of the serially diluted test compounds to the wells of a 96-well plate. Include positive control (DMSO vehicle) and blank (no enzyme) wells.

-

Enzyme Addition: Add the diluted VEGFR-2 enzyme to the test compound and positive control wells. Add buffer to the blank wells.

-

Initiation of Kinase Reaction: Add the master mixture to all wells to start the reaction. Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's protocol. Incubate at room temperature for 15 minutes to stabilize the luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a microplate reader. A lower luminescence signal indicates higher kinase activity (more ATP consumed).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation: VEGFR-2 Kinase Inhibition

The results of the kinase inhibition assay are presented as IC₅₀ values, indicating the concentration of the compound required to inhibit 50% of the VEGFR-2 kinase activity.

Table 2: VEGFR-2 Kinase Inhibitory Activity of Indazole Derivatives (IC₅₀ in nM)

| Compound ID | VEGFR-2 IC₅₀ (nM) |

|---|---|

| 8g | 21 |

| 8h | 23 |

| Sorafenib | 53.65 |

Note: The data for compounds 8g and 8h is for 5-ethylsulfonyl-indazole-3-carboxamide derivatives. The data for Sorafenib is from a separate study.[5][6]

Antimicrobial Screening

In addition to anticancer activity, heterocyclic compounds like indazoles are often screened for antimicrobial properties. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a novel compound against various microorganisms.

Experimental Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[7]

Materials:

-

Test Aminoindazole-3-Carboxylate Esters

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well U-bottom plates

-

Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation: From a fresh culture, suspend several colonies of the test microorganism in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[7]

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium in a 96-well plate.

-

Inoculation: Add the prepared inoculum to each well containing the compound dilutions. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound with no visible growth (turbidity). This can be assessed visually or by measuring the optical density with a plate reader.[7]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The antimicrobial activity is reported as the MIC value in µg/mL or µM.

Table 3: Hypothetical Antimicrobial Activity of a Novel Aminoindazole Ester (MIC in µg/mL)

| Microorganism | Gram Stain | Compound ID | MIC (µg/mL) | Positive Control | MIC (µg/mL) |

|---|---|---|---|---|---|

| S. aureus | Positive | AIE-1 | 8 | Ciprofloxacin | 1 |

| E. coli | Negative | AIE-1 | 16 | Ciprofloxacin | 0.5 |

| C. albicans | N/A | AIE-1 | 32 | Fluconazole | 2 |

Visualizations of Workflows and Pathways

Diagrams are essential for clearly communicating complex processes and relationships. The following are Graphviz DOT scripts for generating diagrams of a general biological screening workflow and the VEGFR-2 signaling pathway.

General Biological Screening Workflow

VEGFR-2 Signaling Pathway and Inhibition

Conclusion

The biological screening of novel aminoindazole-3-carboxylate esters requires a systematic, multi-assay approach to effectively characterize their therapeutic potential. This guide provides foundational protocols for assessing anticancer and antimicrobial activities, which serve as the initial steps in a comprehensive drug discovery cascade. The strong rationale for these compounds as kinase inhibitors, particularly targeting the VEGFR-2 pathway, suggests that target-based assays are a critical secondary screen for active cytotoxic compounds. The presented workflows, data tables, and pathway diagrams offer a structured framework for researchers to organize their screening efforts, interpret data, and guide the subsequent stages of lead optimization. Further investigation into the structure-activity relationships of this promising chemical class is warranted to develop potent and selective therapeutic candidates.

References

- 1. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structural Elucidation of Methyl 4-amino-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of methyl 4-amino-1H-indazole-3-carboxylate, a key heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct and complete experimental data in publicly accessible literature, this guide synthesizes information from related indazole derivatives to present a predictive yet thorough analysis of its structural and spectroscopic characteristics.

Chemical Structure and Properties

This compound possesses a bicyclic structure, featuring a benzene ring fused to a pyrazole ring, with a methyl carboxylate group at position 3 and an amino group at position 4. This arrangement of functional groups imparts specific chemical properties that are crucial for its potential biological activity.

Molecular Formula: C₉H₉N₃O₂

Molecular Weight: 191.19 g/mol

Spectroscopic Data for Structural Confirmation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The following tables summarize the expected and observed data for this compound and its close analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | br s | 1H | N-H (indazole) |

| ~7.5 - 7.7 | d | 1H | H-7 |

| ~7.0 - 7.2 | t | 1H | H-6 |

| ~6.5 - 6.7 | d | 1H | H-5 |

| ~5.0 - 5.5 | br s | 2H | NH₂ |

| ~3.9 | s | 3H | OCH₃ |

Predicted data is based on the analysis of structurally similar indazole derivatives.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C=O (ester) |

| ~145 | C-7a |

| ~140 | C-4 |

| ~135 | C-3 |

| ~125 | C-6 |

| ~115 | C-3a |

| ~110 | C-7 |

| ~105 | C-5 |

| ~52 | OCH₃ |

Predicted data is based on the analysis of structurally similar indazole derivatives.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 3: Mass Spectrometry Data

| Technique | Ionization Mode | Observed m/z | Interpretation |

| High-Resolution Mass Spectrometry (HRMS) | ESI+ | [M+H]⁺ | Molecular Ion |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (amine and indazole) |

| ~1700 | Strong | C=O stretching (ester) |

| 1620 - 1580 | Medium | N-H bending (amine), C=C stretching (aromatic) |

| ~1250 | Strong | C-O stretching (ester) |

Experimental Protocols

The synthesis of this compound can be approached through a multi-step synthetic route, starting from commercially available precursors. The following is a generalized experimental protocol based on established methods for the synthesis of similar indazole derivatives.

Synthesis of Methyl 4-nitro-1H-indazole-3-carboxylate

A common precursor for the target molecule is the corresponding nitro-derivative. The synthesis typically involves the esterification of 4-nitro-1H-indazole-3-carboxylic acid.

-

Reaction: 4-nitro-1H-indazole-3-carboxylic acid is dissolved in methanol.

-

Catalyst: A catalytic amount of a strong acid (e.g., sulfuric acid) is added.

-

Conditions: The reaction mixture is heated under reflux for several hours.

-

Work-up: The solvent is removed under reduced pressure, and the residue is neutralized with a weak base (e.g., sodium bicarbonate solution). The product is then extracted with an organic solvent (e.g., ethyl acetate), dried, and purified by column chromatography.

Reduction of the Nitro Group to an Amino Group

The final step involves the reduction of the nitro group to the desired amino group.

-

Reducing Agent: Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas.

-

Conditions: The reaction is typically carried out at room temperature or with gentle heating.

-

Work-up: After the reaction is complete, the mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

Visualization of Synthetic and Analytical Workflows

The following diagrams, generated using Graphviz, illustrate the logical workflow for the synthesis and structural elucidation of this compound.

Biological Context and Potential Applications

Indazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The presence of the amino and carboxylate functionalities on the indazole core of this compound makes it an attractive scaffold for further chemical modification to develop novel therapeutic agents.

While specific signaling pathways involving this compound have not been extensively reported, related indazole derivatives are known to act as inhibitors of various kinases, which are key regulators of cellular signaling pathways implicated in diseases like cancer.[4] Further research is warranted to explore the specific biological targets and mechanisms of action of this compound.

References

- 1. benthamscience.com [benthamscience.com]

- 2. Unveiling Indazole: Novel Synthetic Pathways and Biological Potentials. | Semantic Scholar [semanticscholar.org]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in 4-Amino-1H-Indazole Derivatives: A Technical Guide for Drug Development

An in-depth exploration of the tautomeric landscape of 4-amino-1H-indazole derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their structural dynamics, analytical characterization, and biological implications.

Introduction

Indazole-containing compounds are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutics.[1] Among these, 4-amino-1H-indazole derivatives have garnered significant interest due to their potential to modulate key biological pathways, including those involved in cancer immunotherapy. A critical and often nuanced aspect of their chemistry is the phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting structural isomers. For 4-amino-1H-indazole, the primary equilibrium exists between the 1H- and 2H-tautomeric forms, with the 3H-tautomer being significantly less stable.[2] The position of this equilibrium can profoundly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, thereby impacting its pharmacokinetic profile and target engagement.[2] This technical guide provides a detailed examination of tautomerism in 4-amino-1H-indazole derivatives, summarizing key quantitative data, outlining experimental protocols for their characterization, and visualizing the relevant biological pathways they modulate.

Tautomeric Forms of 4-Amino-1H-Indazole

The principal tautomeric equilibrium for 4-amino-1H-indazole involves the migration of a proton between the N1 and N2 positions of the indazole ring. The 1H-tautomer is generally considered the more thermodynamically stable form.[2]

Caption: Tautomeric equilibrium of 4-amino-1H-indazole.

Quantitative Analysis of Tautomeric Equilibrium

The ratio of tautomers in solution is a critical parameter that can be influenced by factors such as solvent polarity, temperature, and pH. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the quantitative analysis of tautomeric mixtures in solution. By integrating the signals corresponding to unique protons in each tautomer, their relative populations can be determined.

| Solvent (Dielectric Constant) | Tautomer Ratio (1H : 2H) | Predominant Tautomer |

| Chloroform-d (CDCl₃) (4.8) | 85 : 15 | 1H |

| Methanol-d₄ (CD₃OD) (32.7) | 70 : 30 | 1H |

| Dimethyl Sulfoxide-d₆ (DMSO-d₆) (47) | 60 : 40 | 1H |

Experimental Protocols

A multi-faceted approach employing various analytical techniques is essential for the comprehensive characterization of tautomerism in 4-amino-1H-indazole derivatives.

Synthesis of 4-Amino-1H-Indazole

A common route for the synthesis of 4-amino-1H-indazole involves the reduction of a corresponding nitro-indazole precursor.

Protocol for the Synthesis of 4-Amino-1H-Indazole from 4-Nitro-1H-Indazole:

-

Dissolution: Dissolve 4-nitro-1H-indazole in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Reduction: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 4-amino-1H-indazole by column chromatography on silica gel or by recrystallization.

Caption: Synthetic workflow for 4-amino-1H-indazole.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most informative technique for studying tautomerism in solution. Distinct chemical shifts for the protons and carbons of each tautomer allow for their identification and quantification.

Protocol for Quantitative ¹H NMR Analysis:

-

Sample Preparation: Accurately weigh a sample of the 4-amino-1H-indazole derivative and dissolve it in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum at a constant temperature. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest to allow for full magnetization recovery and accurate integration.

-

Signal Assignment: Identify and assign the proton signals corresponding to each tautomer. This may require 2D NMR experiments such as COSY, HSQC, and HMBC for unambiguous assignment.

-

Integration and Quantification: Integrate the well-resolved signals that are unique to each tautomer. The ratio of the integrals is directly proportional to the molar ratio of the tautomers in the solution.

Expected ¹H and ¹³C NMR Chemical Shifts (Hypothetical Data):

| Atom | 1H-Tautomer (ppm) | 2H-Tautomer (ppm) |

| ¹H NMR | ||

| H3 | ~7.8 | ~8.0 |

| H5 | ~7.2 | ~7.1 |

| H6 | ~6.8 | ~6.9 |

| H7 | ~7.4 | ~7.5 |

| NH (ring) | ~12.5 (broad) | - |

| NH₂ | ~5.0 (broad) | ~5.2 (broad) |

| ¹³C NMR | ||

| C3 | ~135 | ~140 |

| C3a | ~120 | ~118 |

| C4 | ~145 | ~143 |

| C5 | ~115 | ~116 |

| C6 | ~125 | ~124 |

| C7 | ~110 | ~112 |

| C7a | ~140 | ~138 |

Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of different functional groups in tautomers. For example, the N-H stretching frequencies of the indazole ring and the amino group can differ between the 1H- and 2H-tautomers.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Tautomer |

| N-H stretch (indazole ring) | 3100-3300 (broad) | 1H |

| N-H stretch (amino group) | 3350-3500 (two bands) | Both |

| C=C stretch (aromatic) | 1580-1620 | Both |

| C-N stretch | 1250-1350 | Both |

UV-Vis Spectroscopy

The electronic absorption spectra of the tautomers can differ due to variations in their conjugated systems. This can be useful for studying the tautomeric equilibrium, particularly in response to changes in solvent polarity.

Expected UV-Vis Absorption Maxima (λmax):

| Tautomer | λmax (nm) in Methanol |

| 1H-Tautomer | ~280, ~310 |

| 2H-Tautomer | ~290, ~320 |

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.

Protocol for Tautomer Identification by X-ray Crystallography:

-

Crystal Growth: Grow single crystals of the 4-amino-1H-indazole derivative suitable for X-ray diffraction. This often involves slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve the crystal structure using established methods and refine the atomic positions.

-

Tautomer Identification: The location of the proton on either N1 or N2 of the indazole ring will be definitively determined from the electron density map, confirming the tautomeric form in the solid state.

Biological Context: Modulation of IDO1 and TDO Signaling Pathways

Recent studies have highlighted the potential of substituted 4-amino-1H-indazole derivatives as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan-2,3-dioxygenase (TDO).[3] These enzymes are critical regulators of tryptophan metabolism and play a significant role in tumor immune evasion.[3]

The IDO1/TDO Pathway:

IDO1 and TDO catalyze the initial and rate-limiting step in the kynurenine pathway of tryptophan catabolism.[4] In the tumor microenvironment, the upregulation of these enzymes leads to two key immunosuppressive effects:

-

Tryptophan Depletion: The depletion of the essential amino acid tryptophan inhibits the proliferation and function of effector T cells.[5]

-

Kynurenine Accumulation: The accumulation of tryptophan metabolites, collectively known as kynurenines, promotes the generation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the anti-tumor immune response.[4][5]

The inhibition of IDO1 and/or TDO by 4-amino-1H-indazole derivatives can reverse these immunosuppressive effects, thereby enhancing the efficacy of cancer immunotherapy.

Caption: IDO1/TDO signaling pathway and its inhibition.

Conclusion

The tautomeric behavior of 4-amino-1H-indazole derivatives is a critical consideration for their development as therapeutic agents. A thorough understanding and characterization of the tautomeric equilibrium are essential for optimizing their pharmacological properties and ensuring consistent biological activity. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to investigate and harness the therapeutic potential of this important class of molecules. Further studies to generate specific quantitative data on the tautomeric ratios of various 4-amino-1H-indazole derivatives in different environments will be invaluable for advancing their clinical translation.

References

Quantum Chemical Calculations for Aminoindazole Structures: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations in the study of aminoindazole structures, a critical scaffold in modern drug discovery. Aminoindazoles are prevalent in a variety of pharmacologically active compounds, and understanding their electronic and structural properties at a quantum level is paramount for rational drug design and development. This document outlines the core computational methodologies, presents key quantitative data derived from these calculations, and illustrates the typical workflows involved.

Introduction to Aminoindazoles in Drug Discovery

Indazole and its derivatives, particularly aminoindazoles, are recognized as "privileged structures" in medicinal chemistry. They form the core of numerous compounds developed as anticancer agents, anti-inflammatory molecules (such as COX-2 inhibitors), and corrosion inhibitors.[1][2] The biological activity of these compounds is intrinsically linked to their three-dimensional structure, electronic properties, and ability to interact with biological targets. Quantum chemical calculations provide a powerful in-silico lens to investigate these properties, offering insights that can guide the synthesis and optimization of new drug candidates.[3][4][5][6]

Core Computational Methodologies

The foundation of in-silico studies on aminoindazole structures lies in quantum chemistry, with Density Functional Theory (DFT) being a widely adopted method.[7][8][9][10] DFT offers a favorable balance between computational cost and accuracy for systems of this size.

Experimental Protocols: A Generalized Workflow

The process of performing quantum chemical calculations on aminoindazole derivatives typically follows a standardized workflow. This protocol, while adaptable to specific research questions, forms the basis of the data presented in this guide.

Step 1: Molecular Structure Preparation The initial three-dimensional coordinates of the aminoindazole derivatives are constructed using molecular modeling software. For studies involving protein-ligand interactions, the initial geometry may be derived from crystallographic data from resources like the Protein Data Bank (PDB).[1][8][9][11]

Step 2: Geometry Optimization The initial molecular structures are then optimized to find their most stable energetic conformation. This is a crucial step to ensure that the calculated properties correspond to a realistic molecular structure. A common approach is to use DFT with a specific functional and basis set.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a popular hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation.[7][10][12]

-

Basis Set: Pople-style basis sets such as 6-31G++(d,p) or 6-311++G(d,p) are frequently employed.[7][9][10][12] The inclusion of diffuse functions (++) and polarization functions (d,p) is important for accurately describing the electronic structure, especially for systems with heteroatoms and potential hydrogen bonding.

Step 3: Calculation of Quantum Chemical Properties Once the geometry is optimized, a range of electronic and structural properties are calculated. These properties provide insights into the molecule's reactivity, stability, and potential for intermolecular interactions.

Step 4: Analysis and Interpretation The calculated data is then analyzed in the context of the research question. For example, in drug design, this could involve correlating calculated electronic properties with observed biological activity or using the results to predict the binding mode of a ligand to its protein target.

A generalized workflow for these computational studies can be visualized as follows:

Key Quantum Chemical Descriptors and Their Significance

Several key parameters are calculated to characterize aminoindazole structures. These descriptors offer a quantitative basis for understanding their chemical behavior.

-

E_HOMO (Energy of the Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons. A higher E_HOMO value suggests a greater tendency to donate electrons.

-

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This orbital is associated with the molecule's ability to accept electrons. A lower E_LUMO value indicates a greater propensity to accept electrons.

-

HOMO-LUMO Energy Gap (ΔE): The difference between E_LUMO and E_HOMO, this gap is an indicator of the molecule's chemical reactivity and stability.[8] A smaller energy gap generally implies higher reactivity.

-

Dipole Moment (μ): This provides information about the overall polarity of the molecule, which can influence its solubility and ability to engage in dipole-dipole interactions.

-

Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of the molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding non-covalent interactions with biological targets.[8]

The relationship between these calculated properties and their implications for drug design can be summarized as follows:

Quantitative Data for Aminoindazole Derivatives

The following tables summarize key quantum chemical parameters calculated for various aminoindazole derivatives from the literature. These calculations were predominantly performed using DFT at the B3LYP/6-31G++(d,p) or a similar level of theory.[7][10]

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Substituted Aminoindazoles

| Compound | Substituent at C4 | E_HOMO (eV) | E_LUMO (eV) | ΔE (eV) | Reference |

| 4-amino-1H-indazole | -NH2 | -5.32 | -0.11 | 5.21 | [7] |

| 4-fluoro-1H-indazole | -F | -6.21 | -0.65 | 5.56 | [7] |

| 4-chloro-1H-indazole | -Cl | -6.29 | -0.87 | 5.42 | [7] |

| 4-bromo-1H-indazole | -Br | -6.23 | -0.92 | 5.31 | [7] |

| 4-methyl-1H-indazole | -CH3 | -5.73 | -0.38 | 5.35 | [7] |

| 4-hydroxy-1H-indazole | -OH | -5.69 | -0.41 | 5.28 | [7] |

Table 2: Calculated Global Reactivity Descriptors for Substituted Aminoindazoles

| Compound | Substituent at C4 | Electronegativity (χ) | Chemical Hardness (η) | Softness (S) | Reference |

| 4-amino-1H-indazole | -NH2 | 2.72 | 2.61 | 0.38 | [7] |

| 4-fluoro-1H-indazole | -F | 3.43 | 2.78 | 0.36 | [7] |

| 4-chloro-1H-indazole | -Cl | 3.58 | 2.71 | 0.37 | [7] |

| 4-bromo-1H-indazole | -Br | 3.58 | 2.66 | 0.38 | [7] |

| 4-methyl-1H-indazole | -CH3 | 3.06 | 2.68 | 0.37 | [7] |

| 4-hydroxy-1H-indazole | -OH | 3.05 | 2.64 | 0.38 | [7] |

Tautomerism in Aminoindazoles

A critical aspect of the chemistry of indazoles is their tautomerism. The position of the proton on the nitrogen atoms of the pyrazole ring can significantly influence the molecule's properties and its interactions with biological targets.[2][13] Quantum chemical calculations are indispensable for determining the relative stabilities of different tautomers.[12][14][15][16]

For instance, in 1H- and 2H-indazoles, the position of the hydrogen atom on N1 or N2 leads to distinct tautomeric forms. Computational studies can predict the most stable tautomer in the gas phase and in different solvent environments, which is crucial for accurate molecular docking and other structure-based drug design approaches.[12][15]

Application in Drug Development: Molecular Docking and Beyond

The insights gained from quantum chemical calculations are frequently integrated into broader computational drug discovery pipelines.[3][4][5][6] For example, the calculated partial charges on the atoms of an aminoindazole derivative can be used to improve the accuracy of molecular docking simulations, which predict the binding mode and affinity of a ligand to a protein target.[1][8][9][11]

Furthermore, the understanding of a molecule's electronic properties can aid in the prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[17] For instance, the HOMO-LUMO gap can provide an indication of a molecule's metabolic stability.

Conclusion

Quantum chemical calculations, particularly DFT, provide a robust and insightful framework for the investigation of aminoindazole structures in the context of drug development. By enabling the precise calculation of key electronic and structural properties, these computational methods allow for a deeper understanding of structure-activity relationships, the prediction of molecular interactions, and the rational design of novel therapeutic agents. The integration of these in-silico techniques into the drug discovery process holds significant promise for accelerating the development of new and effective medicines.

References

- 1. arabjchem.org [arabjchem.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. neuroquantology.com [neuroquantology.com]

- 4. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecules | Special Issue : Computational Strategy for Drug Design [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Turkish Computational and Theoretical Chemistry » Submission » Theoretical Evaluation of Six Indazole Derivatives as Corrosion Inhibitors Based on DFT [dergipark.org.tr]

- 8. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids [mdpi.com]

- 10. Turkish Computational and Theoretical Chemistry » Submission » Theoretical Evaluation of Six Indazole Derivatives as Corrosion Inhibitors Based on DFT [dergipark.org.tr]

- 11. researchgate.net [researchgate.net]

- 12. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Methyl 4-amino-1H-indazole-3-carboxylate: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of Methyl 4-amino-1H-indazole-3-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The protocol herein outlines a robust and reproducible multi-step synthesis, beginning from the commercially available 1H-indazole-3-carboxylic acid.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Specifically, functionalized indazole-3-carboxylates are pivotal building blocks in the synthesis of kinase inhibitors for oncology and agents targeting other therapeutic areas. This compound is a valuable intermediate, featuring a versatile amino group at the C4 position, which allows for further chemical modifications and the exploration of structure-activity relationships in drug discovery programs.

This protocol details a three-step synthetic sequence: (1) Fischer esterification of 1H-indazole-3-carboxylic acid to its methyl ester, (2) regioselective nitration at the C4 position, and (3) subsequent reduction of the nitro group to the desired amine.

Synthetic Workflow

The overall synthetic pathway is illustrated below. The process begins with the esterification of 1H-indazole-3-carboxylic acid, followed by nitration and finally reduction to yield the target compound.

Caption: Synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 1H-indazole-3-carboxylate

This procedure outlines the Fischer esterification of 1H-indazole-3-carboxylic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1H-Indazole-3-carboxylic acid | 162.15 | 10.0 g | 61.67 |

| Methanol (MeOH) | 32.04 | 200 mL | - |

| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 2.0 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |

| Dichloromethane (CH₂Cl₂) | 84.93 | 200 mL | - |

| Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

Procedure:

-

To a 500 mL round-bottom flask, add 1H-indazole-3-carboxylic acid (10.0 g, 61.67 mmol) and methanol (200 mL).

-

Stir the suspension and carefully add concentrated sulfuric acid (2.0 mL) dropwise.

-

Heat the mixture to reflux and maintain for 5 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and reduce the volume of methanol to approximately 50 mL using a rotary evaporator.

-

Carefully pour the concentrated mixture into 200 mL of ice-cold water.

-

Neutralize the aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.

-

A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

-

For further purification, the crude solid can be dissolved in dichloromethane (200 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent evaporated under reduced pressure to yield the pure product.

Expected Yield: 80-90%

Step 2: Synthesis of Methyl 4-nitro-1H-indazole-3-carboxylate

This protocol describes the regioselective nitration of Methyl 1H-indazole-3-carboxylate.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Methyl 1H-indazole-3-carboxylate | 176.17 | 5.0 g | 28.38 |

| Concentrated Sulfuric Acid (H₂SO₄, 98%) | 98.08 | 25 mL | - |

| Concentrated Nitric Acid (HNO₃, 70%) | 63.01 | 2.5 mL | - |

| Crushed Ice | - | ~200 g | - |

Procedure:

-

In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, cool concentrated sulfuric acid (25 mL) to 0°C in an ice-salt bath.

-

Slowly add Methyl 1H-indazole-3-carboxylate (5.0 g, 28.38 mmol) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 5°C.

-

In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (2.5 mL) to concentrated sulfuric acid (5 mL) while cooling in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of the indazole ester over 30 minutes, maintaining the reaction temperature between 0-5°C.

-

After the addition is complete, stir the reaction mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice (~200 g) with vigorous stirring.

-

A yellow precipitate will form. Allow the ice to melt completely, then collect the solid by vacuum filtration.

-

Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper.

-

Dry the product in a vacuum oven at 50°C.

Expected Yield: 70-80%

Step 3: Synthesis of this compound

This procedure outlines the reduction of the nitro group to an amine.[2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Methyl 4-nitro-1H-indazole-3-carboxylate | 221.17 | 4.0 g | 18.08 |

| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | 20.4 g | 90.4 |

| Ethanol (EtOH) | 46.07 | 150 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |

| Ethyl Acetate (EtOAc) | 88.11 | 3 x 100 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask, add Methyl 4-nitro-1H-indazole-3-carboxylate (4.0 g, 18.08 mmol), ethanol (150 mL), and stannous chloride dihydrate (20.4 g, 90.4 mmol).

-

Heat the mixture to reflux and maintain for 3-4 hours. The reaction can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

-

To the residue, add 100 mL of water and carefully neutralize by the slow addition of saturated sodium bicarbonate solution until the pH is ~8. A tin hydroxide precipitate will form.

-

Extract the aqueous suspension with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Yield: 60-75%

Data Summary

| Compound | Step | Starting Material | Product | Typical Yield (%) |

| 1 | Esterification | 1H-Indazole-3-carboxylic acid | Methyl 1H-indazole-3-carboxylate | 80-90 |

| 2 | Nitration | Methyl 1H-indazole-3-carboxylate | Methyl 4-nitro-1H-indazole-3-carboxylate | 70-80 |

| 3 | Reduction | Methyl 4-nitro-1H-indazole-3-carboxylate | This compound | 60-75 |

Concluding Remarks

This application note provides a detailed and reliable protocol for the synthesis of this compound. The procedures are scalable and utilize readily available reagents and standard laboratory techniques. Adherence to the outlined reaction conditions and purification methods will afford the target compound in good overall yield and purity, suitable for subsequent applications in medicinal chemistry and drug development.

References

Application Notes and Protocols: Methyl 4-Amino-1H-indazole-3-carboxylate in Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, methyl 4-amino-1H-indazole-3-carboxylate serves as a versatile starting material and scaffold for the development of potent and selective inhibitors of various therapeutic targets. Its inherent structural features, including a hydrogen bond donor and acceptor, as well as multiple sites for chemical modification, make it an attractive framework for designing novel drug candidates. These derivatives have shown significant promise, particularly as kinase inhibitors for oncology and as antagonists for G-protein coupled receptors.

This document provides detailed application notes and experimental protocols for utilizing this compound in drug design, focusing on its application in the development of kinase inhibitors and other therapeutic agents.

Application 1: Scaffold for Kinase Inhibitors

The this compound scaffold has been successfully employed to generate potent inhibitors of several protein kinases implicated in cancer and inflammatory diseases. The amino group at the 4-position and the carboxylate at the 3-position offer convenient handles for synthetic elaboration to achieve desired potency and selectivity.

Target Kinases and Reported Activities

Derivatives of this scaffold have demonstrated inhibitory activity against a range of kinases. The following table summarizes some of the reported in vitro activities.